![molecular formula C18H23N3O2 B5669106 N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine involves multistep chemical processes. For instance, a study on the synthesis of novel derivatives of substituted amides with a chromen moiety highlights a solvent-free reaction involving 2-Hydroxy-3-methoxybenzaldehyde and Ethyl acetoacetate in the presence of a Piperidine catalyst. This process, including α-bromination and cyclization with Thiourea, showcases the complexity and specificity required in synthetic chemistry (Shah et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in the chromene and pyrimidin-amine families has been extensively studied using techniques like FT-IR, NMR, and mass spectrometry. For example, investigations on related compounds emphasize the significance of detailed structural analysis in understanding the chemical behavior and potential biological activity of these molecules (Aayisha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often entail interactions with various reagents and catalysts, leading to a wide array of products. Studies detailing the reactions and transformations of ethyl derivatives and their interactions with amines underscore the reactivity and versatility of these compounds in forming heterocyclic systems (Stanovnik et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, provide insights into the practical handling and application potential of these compounds. Research on the hydrogen bonding and crystalline structure of methylpyrimidine derivatives illustrates the intricate balance of intermolecular forces affecting the compound's physical state and stability (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the compound's potential applications and safety profile. Synthesis and evaluation studies often explore these aspects to identify promising compounds for further development (Laxmi et al., 2019).
properties
IUPAC Name |
N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-21(2)17-10-15(19-12-20-17)9-13-8-14-6-5-7-16(22-3)18(14)23-11-13/h5-7,10,12-13H,4,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVUNOVPYUWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=NC(=C1)CC2CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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